N,N,N-tris(3-phthaliMidopropyl)aMine
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Overview
Description
N,N,N-tris(3-phthaliMidopropyl)aMine is a chemical compound with the molecular formula C33H30N4O6 and a molecular weight of 578.61 g/mol . It is also known by its systematic name, 1H-Isoindole-1,3(2H)-dione, 2,2’,2’'-(nitrilotri-3,1-propanediyl)tris- . This compound is characterized by its unique structure, which includes three phthalimide groups attached to a central amine via propyl linkers .
Preparation Methods
The synthesis of N,N,N-tris(3-phthaliMidopropyl)aMine typically involves the reaction of phthalimide with a suitable amine precursor under controlled conditions . One common method includes the use of N,N-dimethylformamide as a solvent and water as a co-solvent, with the reaction being carried out at elevated temperatures . The compound can also be synthesized through industrial production methods, which often involve large-scale reactions and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
N,N,N-tris(3-phthaliMidopropyl)aMine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phthalimide groups or the central amine .
Scientific Research Applications
N,N,N-tris(3-phthaliMidopropyl)aMine has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to form complexes with metal ions . Additionally, in the industrial sector, it is used in the synthesis of advanced materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of N,N,N-tris(3-phthaliMidopropyl)aMine involves its ability to coordinate with metal ions and other molecules through its amine and phthalimide groups . This coordination can stabilize reactive intermediates and facilitate various chemical transformations . The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting species .
Comparison with Similar Compounds
N,N,N-tris(3-phthaliMidopropyl)aMine can be compared with other similar compounds, such as N,N,N-tris(2-aminoethyl)amine and N,N,N-tris(3-aminopropyl)amine . These compounds share a similar central amine structure but differ in the nature of their substituents. The unique feature of this compound is the presence of phthalimide groups, which enhance its ability to form stable complexes and increase its versatility in various applications .
Properties
Molecular Formula |
C33H30N4O6 |
---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
2-[3-[bis[3-(1,3-dioxoisoindol-2-yl)propyl]amino]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C33H30N4O6/c38-28-22-10-1-2-11-23(22)29(39)35(28)19-7-16-34(17-8-20-36-30(40)24-12-3-4-13-25(24)31(36)41)18-9-21-37-32(42)26-14-5-6-15-27(26)33(37)43/h1-6,10-15H,7-9,16-21H2 |
InChI Key |
IWGBOMFWNKDZSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN(CCCN3C(=O)C4=CC=CC=C4C3=O)CCCN5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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